molecular formula C28H27Cl2FN4O4S B216101 N-(3,4-dichlorophenyl)-2-{[4-(4-fluorophenyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,4-dichlorophenyl)-2-{[4-(4-fluorophenyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B216101
M. Wt: 605.5 g/mol
InChI Key: DQZLWFKCFHHGDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-2-{[4-(4-fluorophenyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, commonly known as DCTA, is a novel compound with potential applications in scientific research. DCTA is a triazole-based compound that has been synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of DCTA is not fully understood. However, it has been suggested that DCTA may act by inhibiting the activity of certain enzymes or by interfering with cellular processes. DCTA has been shown to inhibit the growth of microorganisms by disrupting their cell walls. It has also been suggested that DCTA may induce apoptosis in cancer cells by activating certain pathways.
Biochemical and Physiological Effects:
DCTA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of microorganisms by disrupting their cell walls. DCTA has also been shown to induce apoptosis in cancer cells by activating certain pathways. Furthermore, DCTA has been shown to exhibit anticonvulsant and analgesic activities.

Advantages and Limitations for Lab Experiments

DCTA has several advantages for use in lab experiments. It is a novel compound that has not been extensively studied, which makes it an attractive target for research. DCTA has also been shown to exhibit potent activities against microorganisms and cancer cells, which makes it a potential candidate for drug development. However, there are also some limitations to using DCTA in lab experiments. DCTA is a complex compound that requires specialized equipment and expertise to synthesize. Furthermore, the mechanism of action of DCTA is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on DCTA. One area of research could be to further investigate the mechanism of action of DCTA. This could involve studying its effects on cellular processes and identifying the enzymes or pathways that it targets. Another area of research could be to explore the potential of DCTA as a drug candidate. This could involve testing its efficacy in animal models and optimizing its pharmacokinetic properties. Furthermore, DCTA could be tested against a wider range of microorganisms and cancer cell lines to determine its full potential as an antimicrobial and anticancer agent.

Synthesis Methods

The synthesis of DCTA involves a series of chemical reactions that include the condensation of 3,4-dichloroaniline with 4-fluorophenylacetic acid, followed by the reaction with triethylorthoformate and thiosemicarbazide. The resulting compound is then treated with acetic anhydride and acetic acid to yield DCTA. The synthesis of DCTA has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

DCTA has potential applications in scientific research, particularly in the field of drug discovery. DCTA has been shown to exhibit antimicrobial, antifungal, and anticancer activities. It has been tested against a wide range of microorganisms and has shown promising results. DCTA has also been tested against various cancer cell lines and has shown potent cytotoxic activity. Furthermore, DCTA has been shown to exhibit anticonvulsant and analgesic activities.

properties

Product Name

N-(3,4-dichlorophenyl)-2-{[4-(4-fluorophenyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Molecular Formula

C28H27Cl2FN4O4S

Molecular Weight

605.5 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-[[4-(4-fluorophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H27Cl2FN4O4S/c1-4-37-23-13-17(14-24(38-5-2)26(23)39-6-3)27-33-34-28(35(27)20-10-7-18(31)8-11-20)40-16-25(36)32-19-9-12-21(29)22(30)15-19/h7-15H,4-6,16H2,1-3H3,(H,32,36)

InChI Key

DQZLWFKCFHHGDD-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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